![molecular formula C7H7ClO2S B1355069 Ethyl 3-chlorothiophene-2-carboxylate CAS No. 153562-66-4](/img/structure/B1355069.png)
Ethyl 3-chlorothiophene-2-carboxylate
Overview
Description
Ethyl 3-chlorothiophene-2-carboxylate (ECT2C) is a type of organosulfur compound that has been studied for its potential biological activities. It is a derivative of 3-chlorothiophene, an aromatic compound containing sulfur and chlorine atoms. ECT2C has been studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. In particular, its ability to act as a ligand for certain proteins has been of great interest to researchers.
Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives, including Ethyl 3-chlorothiophene-2-carboxylate, have been synthesized and tested for their in vitro antibacterial and antifungal activities . For instance, compound S1 was found to be a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . Compound S4 also displayed excellent antifungal activity against Candida albicans and Aspergillus niger .
Antioxidant Activity
Thiophene derivatives have also been evaluated for their antioxidant activity. Compounds S4 and S6 exhibited excellent antioxidant activity when compared with ascorbic acid as a standard drug .
Anticorrosion Activity
Thiophene derivatives have been tested for their anticorrosion activity. Compound S7 showed high anticorrosion efficiency (97.90%) with a low corrosion rate .
Anticancer Activity
Thiophene derivatives have been evaluated for their antiproliferative activity against human lung cancer cell line (A-549). Compound S8 showed effective cytotoxic activity at a dose of 10 −4 M .
Chemical Synthesis
Ethyl 3-chlorothiophene-2-carboxylate is used in chemical synthesis . It is used by scientists in various areas of research including Life Science, Material Science, and Chemical Synthesis .
Drug Discovery
Thiophene and its derivatives, including Ethyl 3-chlorothiophene-2-carboxylate, are important in the field of medicinal chemistry. They are used by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .
Mechanism of Action
Target of Action
Ethyl 3-chlorothiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects .
properties
IUPAC Name |
ethyl 3-chlorothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQUEYLSBBYPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514546 | |
Record name | Ethyl 3-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chlorothiophene-2-carboxylate | |
CAS RN |
153562-66-4 | |
Record name | Ethyl 3-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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